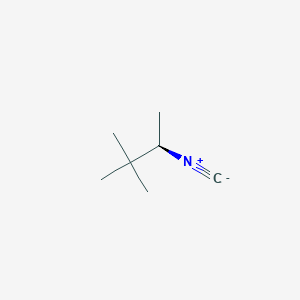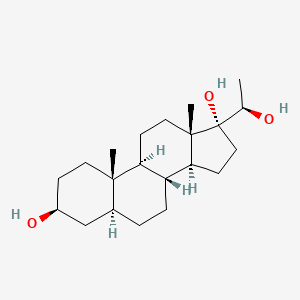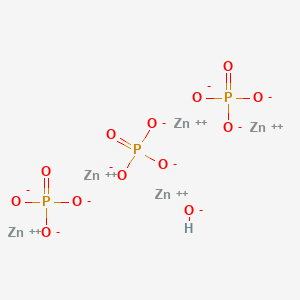
(R)-3,3-Dimethylbut-2-ylisocyanide
Vue d'ensemble
Description
(R)-3,3-Dimethylbut-2-ylisocyanide is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a versatile building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (R)-3,3-Dimethylbut-2-ylisocyanide is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the growth of cancer cells and bacteria, suggesting that it may have potential as a therapeutic agent.
Effets Biochimiques Et Physiologiques
(R)-3,3-Dimethylbut-2-ylisocyanide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-bacterial, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (R)-3,3-Dimethylbut-2-ylisocyanide has been shown to inhibit the growth of bacteria by disrupting their cell membrane. Furthermore, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-3,3-Dimethylbut-2-ylisocyanide in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its relatively simple and efficient synthesis method, and its potential as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research of (R)-3,3-Dimethylbut-2-ylisocyanide. Firstly, further research is needed to understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Secondly, the development of new materials using (R)-3,3-Dimethylbut-2-ylisocyanide as a building block could lead to the development of new technologies in various fields, including electronics and energy storage. Finally, the synthesis of new derivatives of (R)-3,3-Dimethylbut-2-ylisocyanide could lead to the discovery of new compounds with unique properties and potential applications.
Applications De Recherche Scientifique
(R)-3,3-Dimethylbut-2-ylisocyanide has been utilized in a wide range of scientific research applications, including organic synthesis, materials science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. Additionally, (R)-3,3-Dimethylbut-2-ylisocyanide has been used in the development of new materials, such as polymers and metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.
Propriétés
IUPAC Name |
(3R)-3-isocyano-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJIKHGMFLEQQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420701 | |
| Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-Dimethylbut-2-ylisocyanide | |
CAS RN |
438186-74-4 | |
| Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)





![Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1624077.png)

